molecular formula C19H21N5O2 B2426807 2-(4-シクロプロピル-1-(2,4-ジメチルフェニル)-7-オキソ-1H-ピラゾロ[3,4-d]ピリダジン-6(7H)-イル)-N-メチルアセトアミド CAS No. 1105239-68-6

2-(4-シクロプロピル-1-(2,4-ジメチルフェニル)-7-オキソ-1H-ピラゾロ[3,4-d]ピリダジン-6(7H)-イル)-N-メチルアセトアミド

カタログ番号: B2426807
CAS番号: 1105239-68-6
分子量: 351.41
InChIキー: SRIDGIJMMMGWIR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(4-cyclopropyl-1-(2,4-dimethylphenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-methylacetamide is a useful research compound. Its molecular formula is C19H21N5O2 and its molecular weight is 351.41. The purity is usually 95%.
BenchChem offers high-quality 2-(4-cyclopropyl-1-(2,4-dimethylphenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-methylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-cyclopropyl-1-(2,4-dimethylphenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-methylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Research indicates that compounds with similar structures exhibit significant biological activities, particularly as kinase inhibitors. The specific compound may inhibit various kinases, including:

  • Spleen Tyrosine Kinase (SYK) : Implicated in autoimmune diseases.
  • Leucine-rich repeat kinase 2 (LRRK2) : Associated with Parkinson's disease.

Preliminary studies suggest that this compound could have therapeutic potential in treating conditions such as cancer and inflammatory diseases due to its ability to modulate kinase activity .

Synthesis and Mechanisms of Action

The synthesis of this compound typically involves multi-step organic reactions. Techniques such as microwave-assisted synthesis or solvent-free reactions may enhance yields and reduce reaction times. Understanding the interaction mechanisms at the molecular level is crucial for elucidating its pharmacological properties. Binding affinity studies using techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can provide insights into how the compound interacts with its biological targets.

Case Studies and Research Findings

Recent studies have focused on the biological implications of pyrazolo-pyridazine derivatives. For instance, research published in reputable journals highlights the effectiveness of similar compounds as anti-inflammatory agents and their role in modulating immune responses. These findings support the hypothesis that 2-(4-cyclopropyl-1-(2,4-dimethylphenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-methylacetamide could be developed as a therapeutic agent targeting specific kinase pathways involved in disease processes .

生物活性

The compound 2-(4-cyclopropyl-1-(2,4-dimethylphenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-methylacetamide is a pyrazolo derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antitumor, anti-inflammatory, and antibacterial properties, supported by recent research findings.

  • Molecular Formula : C26_{26}H27_{27}N5_5O2_2
  • Molecular Weight : 441.5 g/mol
  • CAS Number : 1105239-61-9

Antitumor Activity

Research indicates that pyrazolo derivatives exhibit significant antitumor properties. A study focused on similar compounds demonstrated that they inhibit key signaling pathways involved in cancer proliferation. For instance, compounds with structural similarities to our target compound have shown to inhibit the epidermal growth factor receptor (EGFR), protein kinase B (Akt), and extracellular signal-regulated kinases (Erk) in various cancer cell lines, including cervical and breast cancer cells .

Table 1: Antitumor Activity of Related Pyrazolo Compounds

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound 1HeLa7EGFR Inhibition
Compound 2HCC193711Akt Pathway Inhibition
Compound 3MDA-MB-2315Erk1/2 Pathway Inhibition

Anti-inflammatory Activity

Pyrazolo derivatives have also been reported to exhibit anti-inflammatory effects. A review highlighted that certain pyrazoles can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) . This suggests a potential therapeutic application in treating inflammatory diseases.

Antibacterial Activity

The antibacterial properties of pyrazolo compounds have been explored, with some derivatives showing promising results against various bacterial strains. The structure-activity relationship (SAR) studies indicate that modifications in the pyrazole ring can enhance antibacterial efficacy. For example, certain halogenated pyrazoles exhibited higher antibacterial activity compared to their non-halogenated counterparts .

Table 2: Antibacterial Activity of Selected Pyrazolo Derivatives

CompoundBacterial Strain TestedMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus50 µg/mL
Compound BEscherichia coli30 µg/mL
Compound CPseudomonas aeruginosa40 µg/mL

Case Studies

Several case studies have been conducted to evaluate the biological activities of pyrazolo derivatives:

  • Combination Therapy in Cancer Treatment :
    A study investigated the synergistic effects of a pyrazolo compound combined with doxorubicin in breast cancer cell lines. The results showed enhanced cytotoxicity compared to doxorubicin alone, indicating a potential for combination therapies in clinical settings .
  • Inflammatory Disease Models :
    In animal models of inflammation, compounds similar to our target showed reduced edema and inflammation markers when administered, suggesting their utility in treating conditions like arthritis and other inflammatory disorders .

特性

IUPAC Name

2-[4-cyclopropyl-1-(2,4-dimethylphenyl)-7-oxopyrazolo[3,4-d]pyridazin-6-yl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2/c1-11-4-7-15(12(2)8-11)24-18-14(9-21-24)17(13-5-6-13)22-23(19(18)26)10-16(25)20-3/h4,7-9,13H,5-6,10H2,1-3H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRIDGIJMMMGWIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NN(C3=O)CC(=O)NC)C4CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。